4-Ethoxy-2-phenylquinoline
Description
Structure
3D Structure
Properties
CAS No. |
22680-63-3 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-ethoxy-2-phenylquinoline |
InChI |
InChI=1S/C17H15NO/c1-2-19-17-12-16(13-8-4-3-5-9-13)18-15-11-7-6-10-14(15)17/h3-12H,2H2,1H3 |
InChI Key |
HUWDUVNMZCVTNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 4 Ethoxy 2 Phenylquinoline and Its Analogues
Established Reaction Pathways for the 2-Phenylquinoline (B181262) Core Synthesis
The construction of the fundamental 2-phenylquinoline skeleton can be achieved through several classical and modern synthetic reactions. These methods offer diverse routes to substituted quinolines, which can then be further modified to yield the target compound.
Friedländer Annulation and its Role in Quinoline (B57606) Scaffold Assembly
The Friedländer synthesis is a straightforward and widely utilized method for generating quinoline derivatives. wikipedia.orgjk-sci.com It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzoketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by either an acid or a base. jk-sci.com
The mechanism of the Friedländer synthesis can proceed through two primary pathways. In the first, an aldol-type condensation between the 2-aminoaryl carbonyl compound and the ketone is the initial, rate-determining step. The resulting aldol (B89426) adduct then undergoes cyclization and dehydration to form the quinoline ring. wikipedia.org An alternative pathway involves the initial formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol condensation to yield the final quinoline product. wikipedia.org This reaction's versatility allows for the synthesis of a wide array of substituted quinolines, including the 2-phenylquinoline core, by selecting the appropriate starting materials.
Conrad-Limpach-Knorr Reaction for 4-Hydroxyquinoline (B1666331) Precursors
The Conrad-Limpach-Knorr reaction provides a powerful route to 4-hydroxyquinolines, which are key intermediates in the synthesis of 4-ethoxy-2-phenylquinoline. wikipedia.orgquimicaorganica.org This method involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org The reaction conditions, particularly the temperature, play a crucial role in determining the final product.
The reaction proceeds by the initial formation of a Schiff base from the aniline and the β-ketoester. wikipedia.org Under kinetic control (lower temperatures), cyclization occurs at the keto group to yield a 4-hydroxyquinoline. quimicaorganica.org Conversely, at higher temperatures (thermodynamic control), the reaction favors the formation of a 2-hydroxyquinoline, a variation known as the Knorr quinoline synthesis. wikipedia.org Solvents with high boiling points are often employed to facilitate the thermal cyclization required for the formation of the 4-hydroxyquinolone. nih.gov These 4-hydroxy-2-phenylquinolone intermediates can then undergo etherification to introduce the ethoxy group.
Doebner-Von Miller and Skraup Syntheses for Substituted Quinolines
The Doebner-Von Miller reaction is a modification of the Skraup synthesis and is a valuable tool for preparing substituted quinolines. wikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org These unsaturated carbonyl compounds can be generated in situ from aldehydes or ketones. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often employs an oxidizing agent. iipseries.orgwikipedia.org
The Skraup synthesis, a closely related reaction, specifically uses glycerol, which is dehydrated in the presence of sulfuric acid to form acrolein, the α,β-unsaturated aldehyde. wikipedia.orgresearchgate.net An oxidizing agent, such as nitrobenzene, is also required. wikipedia.org While a classic method, the Skraup reaction is known for its often vigorous and sometimes violent nature. wikipedia.orgresearchgate.net Both the Doebner-Von Miller and Skraup syntheses are effective for producing a variety of substituted quinolines, and by choosing the appropriate aniline and α,β-unsaturated system, they can be adapted for the synthesis of precursors to 2-phenylquinolines.
The mechanism of the Doebner-Von Miller reaction is complex and has been a subject of study. A proposed mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by a series of cyclization and oxidation steps to yield the quinoline ring. wikipedia.org
Povarov Reaction for 4-Ethoxy-2,3,4,4a-tetrahydro-2-phenylquinoline Derivatives and their Conversion
The Povarov reaction is a [4+2] cycloaddition reaction that offers a route to tetrahydroquinoline derivatives, which can subsequently be oxidized to the corresponding quinolines. researchgate.net This reaction typically involves the condensation of an aromatic amine, an aldehyde (often an aromatic aldehyde like benzaldehyde), and an alkene (such as an enol ether). researchgate.net
Specifically for the synthesis of precursors to this compound, the reaction can be carried out between an aniline, benzaldehyde, and an ethyl vinyl ether. This would lead to the formation of a 4-ethoxy-2-phenyl-1,2,3,4-tetrahydroquinoline derivative. The resulting tetrahydroquinoline can then be subjected to an oxidation step to furnish the aromatic quinoline ring. researchgate.net Various catalysts, including Lewis acids, have been employed to promote the Povarov reaction. researchgate.net
Alkylation Methodologies for Introducing the 4-Ethoxy Moiety
Once the 4-hydroxy-2-phenylquinoline core has been synthesized, the final step in producing this compound is the introduction of the ethoxy group.
One-Pot and Multi-Step Approaches for this compound Synthesis
The construction of the this compound core can be achieved through both multi-step and one-pot synthetic strategies. A prevalent multi-step approach involves the initial formation of a 4-hydroxy-2-phenylquinoline intermediate, which is subsequently etherified.
A classic method for the synthesis of the 4-hydroxyquinoline precursor is the Conrad-Limpach synthesis . wikipedia.orgresearchgate.net This reaction involves the condensation of aniline with a β-ketoester, in this case, ethyl benzoylacetate. The process begins with the formation of a Schiff base, which then undergoes thermal cyclization to yield 4-hydroxy-2-phenylquinoline. wikipedia.org This cyclization step often requires high temperatures, typically around 250 °C, and the use of a high-boiling inert solvent such as mineral oil can significantly improve yields to as high as 95%. wikipedia.org The resulting 4-hydroxy-2-phenylquinoline exists in tautomeric equilibrium with its keto form, 2-phenyl-1H-quinolin-4-one. wikipedia.org
The second step in this multi-step synthesis is the etherification of the 4-hydroxy group to introduce the ethoxy moiety. This is commonly achieved through the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.comyoutube.com The 4-hydroxy-2-phenylquinoline is first deprotonated with a suitable base, such as sodium hydride or sodium ethoxide, to form the corresponding alkoxide. masterorganicchemistry.comyoutube.com This nucleophilic alkoxide then reacts with an ethylating agent, typically ethyl iodide or ethyl bromide, in an SN2 reaction to furnish the desired this compound. wikipedia.orgmasterorganicchemistry.com
| Step | Reaction | Key Reagents | Typical Conditions |
| 1 | Conrad-Limpach Synthesis | Aniline, Ethyl Benzoylacetate | High temperature (~250 °C), inert solvent (e.g., mineral oil) |
| 2 | Williamson Ether Synthesis | 4-Hydroxy-2-phenylquinoline, Ethyl Iodide, Base (e.g., NaH) | Appropriate solvent (e.g., DMF, THF) |
Alternatively, one-pot syntheses offer a more streamlined approach by combining multiple reaction steps into a single operation, thereby reducing reaction time and simplifying purification processes. While a specific one-pot synthesis for this compound is not extensively detailed, the principles of quinoline synthesis suggest its feasibility. For instance, a modification of the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, could potentially be adapted for a one-pot process.
Advanced Synthetic Techniques for this compound and Related Structures
To enhance reaction efficiency, reduce environmental impact, and access novel chemical space, advanced synthetic techniques have been applied to the synthesis of quinoline derivatives.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. In the context of quinoline synthesis, MAOS has been successfully employed in the Friedländer synthesis. For example, the reaction of 2-aminobenzophenone (B122507) with various ketones can be efficiently carried out under microwave irradiation at 160 °C in neat acetic acid, serving as both solvent and catalyst, to produce quinoline derivatives in excellent yields within minutes. nih.gov This approach offers a significant advantage over traditional methods that may require prolonged heating and harsh acidic conditions. nih.gov This rapid and efficient method is well-suited for the synthesis of this compound and its analogues.
Catalytic Methods in Quinoline Derivatization
Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex organic molecules. Palladium-catalyzed reactions are especially prominent in the synthesis of 2-phenylquinolines. These methods often involve cross-coupling reactions to form key carbon-carbon bonds. For instance, palladium-catalyzed coupling reactions can be used to construct the quinolone ring system from appropriately substituted anilines and other starting materials. nih.gov The use of palladium catalysts allows for milder reaction conditions and a broader substrate scope. Iron catalysts have also been explored for the synthesis of quinolines under hydrogen autotransfer conditions. rsc.org
| Technique | Key Features | Example Application |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, "green" chemistry aspects | Friedländer synthesis of quinolines in neat acetic acid at 160°C for 5 minutes. nih.gov |
| Catalytic Methods (e.g., Palladium-catalyzed) | Mild reaction conditions, high efficiency, broad substrate scope | Synthesis of 2-phenylquinolines via cross-coupling reactions. nih.gov |
Strategies for Diversification and Library Generation of this compound Analogues
The development of libraries of structurally related compounds is crucial for drug discovery and materials science. The synthetic routes to this compound offer multiple points for diversification to generate a library of analogues.
One primary strategy involves varying the starting materials in the established synthetic pathways. In the Conrad-Limpach synthesis, a diverse library of 2-aryl-4-hydroxyquinolines can be generated by using a range of substituted anilines and various β-ketoesters. Subsequent etherification with different alkyl halides in the Williamson ether synthesis would then yield a library of 4-alkoxy-2-arylquinolines.
Similarly, in the Friedländer synthesis, employing a variety of 2-aminoaryl ketones and carbonyl compounds with α-methylene groups will produce a diverse set of quinoline cores. The substituents on both the aniline and the ketone components can be systematically varied to explore the chemical space around the this compound scaffold.
Palladium-catalyzed cross-coupling reactions also offer a powerful platform for diversification. By utilizing a range of boronic acids or other organometallic reagents in Suzuki or similar coupling reactions, a wide array of substituents can be introduced at various positions of the quinoline ring. For example, different aryl or alkyl groups can be installed at the 2-position by coupling with the corresponding boronic acids.
Furthermore, post-synthesis modification of the quinoline core provides another avenue for generating analogues. Functional groups on the phenyl ring or on the quinoline nucleus can be further manipulated through standard organic transformations to create a diverse library of compounds. This approach allows for the fine-tuning of properties based on an initial lead compound.
| Diversification Point | Synthetic Strategy | Potential Variations |
| Aniline Component | Conrad-Limpach, Friedländer Synthesis | Substituted anilines (e.g., with alkyl, halogen, nitro groups) |
| β-Ketoester/Ketone Component | Conrad-Limpach, Friedländer Synthesis | Different aryl or alkyl ketoesters/ketones |
| Alkoxy Group | Williamson Ether Synthesis | Various alkyl halides (e.g., methoxy (B1213986), propoxy, benzyloxy) |
| 2-Position Substituent | Catalytic Cross-Coupling | Different aryl or alkyl boronic acids |
In Vitro Biological Activities and Molecular Mechanisms of 4 Ethoxy 2 Phenylquinoline and Its Analogues
Antiplatelet Activity and Associated Biochemical Pathways
The aggregation of platelets is a critical process in hemostasis, but its dysregulation can lead to thromboembolic diseases. Consequently, the development of antiplatelet agents is a significant area of pharmaceutical research. Analogues of 4-ethoxy-2-phenylquinoline have demonstrated notable potential in this regard.
Inhibition of Platelet Aggregation Induced by Arachidonic Acid
Research into 4-alkoxy derivatives of 2-phenylquinoline (B181262) has revealed their capacity to inhibit platelet aggregation. A study investigating a series of these compounds found that several analogues, including 4-ethoxy-5-ethyl-2-phenylquinoline, exhibited potent antiplatelet activity. nih.gov While specific data for this compound is not detailed, the activity of its close structural relatives suggests a promising avenue for investigation.
One of the most potent compounds identified in this class was 5-ethyl-4-methoxy-2-phenylquinoline, which demonstrated an impressive half-maximal inhibitory concentration (IC50) of 0.08 µM against arachidonic acid-induced platelet aggregation. nih.gov This potency was approximately three times greater than that of the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov
Table 1: Antiplatelet Activity of 2-Phenylquinoline Analogues
| Compound Name | IC50 (µM) for Arachidonic Acid-Induced Platelet Aggregation |
| 5-ethyl-4-methoxy-2-phenylquinoline | 0.08 nih.gov |
| Indomethacin (Reference) | ~0.24 nih.gov |
This table presents the reported inhibitory concentration for an analogue of this compound against platelet aggregation induced by arachidonic acid.
Cyclooxygenase (COX) Inhibition Mechanism
The primary mechanism by which many antiplatelet agents function is through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-aggregatory prostaglandins (B1171923) and thromboxanes from arachidonic acid. The potent antiplatelet activity of 2-phenylquinoline analogues is believed to be linked to their ability to inhibit COX. nih.gov
The COX enzyme exists in at least two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes, including platelet aggregation and protection of the gastric mucosa. nih.gov In contrast, COX-2 is an inducible enzyme that is upregulated during inflammation. nih.gov The antiplatelet effects of many NSAIDs, like aspirin, are attributed to their inhibition of COX-1 in platelets. nih.gov The observed antiplatelet activity of 4-alkoxy-2-phenylquinoline derivatives strongly suggests that they may act as inhibitors of the COX pathway. nih.gov
Thromboxane (B8750289) Synthase Inhibition
Following the action of COX on arachidonic acid to form prostaglandin (B15479496) H2 (PGH2), the enzyme thromboxane synthase converts PGH2 into thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. pharmacologyeducation.org Inhibition of thromboxane synthase is another key strategy for reducing platelet aggregation.
The mechanism of action for the potent antiplatelet compound 5-ethyl-4-methoxy-2-phenylquinoline is postulated to involve the inhibition of either cyclooxygenase or thromboxane synthetase. nih.gov This dual potential for inhibition highlights the multifaceted way in which these quinoline (B57606) derivatives may exert their anti-thrombotic effects. Inhibitors of thromboxane synthase can effectively block the production of TXA2, thereby reducing the propensity for platelet aggregation and thrombus formation. pharmacologyeducation.org
Antimicrobial Efficacy and Cellular Targets
The rise of antibiotic-resistant bacteria has created an urgent need for the discovery of new antimicrobial agents. Quinolone-based compounds have a long history as effective antibacterials, and research into 2-phenylquinoline derivatives has revealed their potential in this domain.
Antibacterial Activity against Gram-Positive Organisms
Several studies have explored the efficacy of 2-phenylquinoline analogues against Gram-positive bacteria, which are characterized by a thick peptidoglycan cell wall.
In one study, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial properties. Some of these compounds displayed good activity against Staphylococcus aureus. nih.govmdpi.com Specifically, compounds designated as 5a4 and 5a7 showed notable inhibitory effects. nih.govmdpi.com
Another study of quinoline-2-one derivatives also demonstrated significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 2: Antibacterial Activity of 2-Phenylquinoline Analogues against Gram-Positive Bacteria
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Compound 5a4 | Staphylococcus aureus | 64 nih.govmdpi.com |
| Compound 6c | MRSA | 0.75 nih.gov |
| Compound 6l | MRSA | Not specified |
| Compound 6o | MRSA | Not specified |
This table summarizes the minimum inhibitory concentrations of various 2-phenylquinoline analogues against different strains of Gram-positive bacteria.
Antibacterial Activity against Gram-Negative Organisms
Gram-negative bacteria, which possess an outer membrane that acts as an additional barrier, often present a greater challenge for antimicrobial agents.
The same study that identified active compounds against S. aureus also tested their derivatives against the Gram-negative bacterium Escherichia coli. Compound 5a7 was found to have the best inhibitory activity against E. coli, with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL. nih.govmdpi.com
Table 3: Antibacterial Activity of a 2-Phenylquinoline Analogue against Gram-Negative Bacteria
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Compound 5a7 | Escherichia coli | 128 nih.govmdpi.com |
This table shows the minimum inhibitory concentration of a 2-phenylquinoline analogue against a strain of Gram-negative bacteria.
Bacterial Efflux Pump Inhibition and its Role in Antibiotic Synergism
The rise of multidrug-resistant (MDR) bacteria poses a significant global health threat, and the overexpression of efflux pumps is a primary mechanism through which bacteria evade the action of antibiotics. Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of conventional antibiotics. Analogues of this compound have been investigated for this purpose.
One notable analogue, a 2-phenylquinoline derivative known as PQQ4R (4-(2-(piperazin-1-yl)ethoxy)-2-(4-propoxyphenyl)quinolone), has demonstrated significant activity as an efflux pump inhibitor in Gram-negative bacteria such as Escherichia coli. researchgate.net Studies have shown that PQQ4R acts synergistically with antibiotics that are known substrates of efflux pumps in E. coli. This synergistic effect is concentration-dependent and results in a reduction of the minimum inhibitory concentration (MIC) of the antibiotics. researchgate.netnih.gov
The mechanism of action of PQQ4R involves the inhibition of ethidium (B1194527) bromide efflux, a common substrate used to assess efflux pump activity. researchgate.net At sub-inhibitory concentrations, PQQ4R promotes the intracellular accumulation of ethidium bromide, with an efficacy comparable to well-known EPIs like phenyl-arginine-β-naphthylamide (PAβN). researchgate.net Further mechanistic studies revealed that the inhibitory action of PQQ4R is linked to the disruption of the bacterial inner membrane potential and the impairment of ATP production. This interference with the energy supply of the efflux systems ultimately leads to their inhibition. researchgate.net At higher, bactericidal concentrations, the compound causes increased membrane permeabilization and complete depletion of intracellular ATP, leading to cell death. researchgate.net The ability of such compounds to disrupt the proton motive force (PMF) is crucial, as many efflux pumps in Gram-negative bacteria are PMF-dependent. researchgate.net
The synergistic activity of EPIs like 2-phenylquinoline analogues with various classes of antibiotics, including fluoroquinolones, sulphonamides, and tetracyclines, has been reported to cause a 4 to 32-fold reduction in the MIC against Pseudomonas aeruginosa. researchgate.net This approach of combining an EPI with a conventional antibiotic can re-sensitize resistant bacterial strains and reduce the likelihood of the emergence of resistant mutants. researchgate.net
| Antibiotic | Fold Reduction in MIC with PQQ4R | Reference |
| Tetracycline | Concentration-dependent reduction | researchgate.netnih.gov |
| Chloramphenicol | Concentration-dependent reduction | nih.gov |
| Nalidixic acid | Concentration-dependent reduction | researchgate.net |
| Ciprofloxacin | 4-32 fold (in P. aeruginosa) | researchgate.net |
Antifungal Spectrum of Activity
While extensive research has been conducted on the antibacterial properties of quinoline derivatives, specific data on the antifungal spectrum of this compound is limited in the current scientific literature. However, the broader class of quinoline compounds has demonstrated notable antifungal potential. ontosight.ainih.gov
Research into quinoline derivatives has revealed potential antifungal properties, making them a subject of interest for the development of new antifungal agents. ontosight.ai Analogues such as styrylquinolines have been recognized for their activity against fungi like Candida albicans. researchgate.net Some of these compounds are believed to exert their antifungal effects through mechanisms such as the inhibition of efflux pumps in fungal cells, disruption of the cell membrane by limiting ergosterol (B1671047) synthesis, and interference with DNA or RNA synthesis. researchgate.net For instance, a series of 2-phenyl-4-aminoquinolines were synthesized and evaluated for their in vitro antifungal activities against several phytopathogenic fungi, with many of the compounds showing significant inhibitory effects. researchgate.net
Given the established antifungal activity within the broader quinoline and 2-phenylquinoline classes, it is plausible that this compound and its direct analogues may also possess antifungal properties. However, dedicated studies are required to determine their specific spectrum of activity, potency, and mechanism of action against various fungal pathogens.
Preclinical In Vitro Anticancer Potential and Molecular Modulators
In addition to their antimicrobial activities, 2-phenylquinoline derivatives have emerged as a promising scaffold for the development of novel anticancer agents. Their planar aromatic structure allows them to interact with various biological targets implicated in cancer progression, such as DNA and key enzymes.
Inhibition of Histone Deacetylase (HDAC) Enzymes
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. frontiersin.orgwikipedia.org Their overexpression is associated with the development of various cancers, making them an attractive target for anticancer drug development. frontiersin.org HDAC inhibitors can induce the hyperacetylation of histones, leading to a more open chromatin structure that allows for the transcription of tumor suppressor genes. wikipedia.org
Recently, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel and potent HDAC inhibitors. frontiersin.org In these molecules, the 2-substituted phenylquinoline-4-carboxylic acid group serves as the "cap" region, which is a crucial feature for interaction with the HDAC active site. frontiersin.orgnih.gov A study that synthesized a series of these compounds found that some derivatives exhibited significant selective inhibitory activity against HDAC3, an isoform that plays a specific role in cancer development. frontiersin.org For example, compound D28 from this study was identified as a potent and selective HDAC3 inhibitor. frontiersin.org The development of isoform-selective HDAC inhibitors is a key goal in the field to minimize off-target effects.
Antiproliferative Effects on Human Cancer Cell Lines
A number of 2-phenylquinoline analogues have demonstrated significant antiproliferative activity against a panel of human cancer cell lines in vitro. For instance, certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. nih.gov
One such compound, an 8-hydroxy-2-phenylquinoline derivative (compound 11 in the study), was found to be particularly potent against several solid tumor cell lines, including HCT-116 (colon cancer), MCF7 (breast cancer), and MDA-MB-435 (breast cancer), with GI50 values of 0.07, <0.01, and <0.01 microM, respectively. nih.gov Another study on 2,4-bis[(substituted-aminomethyl)phenyl]quinolines reported IC50 values ranging from 0.33 to 7.10 µM against a panel of breast, cervical, and ovarian cancer cell lines. nih.gov These findings underscore the potential of the 2-phenylquinoline scaffold as a template for designing potent antiproliferative agents.
| Compound Analogue | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 4-Anilino-8-hydroxy-2-phenylquinoline derivative | HCT-116 (Colon) | 0.07 | nih.gov |
| 4-Anilino-8-hydroxy-2-phenylquinoline derivative | MCF7 (Breast) | <0.01 | nih.gov |
| 4-Anilino-8-hydroxy-2-phenylquinoline derivative | MDA-MB-435 (Breast) | <0.01 | nih.gov |
| 2,4-bis[(substituted-aminomethyl)phenyl]quinolines | Breast, Cervical, Ovarian | 0.33 - 7.10 | nih.gov |
Cell Cycle Arrest Induction
The deregulation of the cell cycle is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing cell cycle arrest, which prevents cancer cells from proliferating and can lead to apoptosis. Several 2-phenylquinoline derivatives have been shown to induce cell cycle arrest in cancer cells.
Apoptosis Induction in Malignant Cells
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key objective of many anticancer therapies is to selectively induce apoptosis in malignant cells. nih.gov Research has shown that 2-phenylquinoline analogues can trigger apoptotic pathways in cancer cells.
The HDAC3 selective inhibitor derived from 2-phenylquinoline-4-carboxylic acid was found to promote apoptosis in K562 cells, which contributed to its anticancer effects. frontiersin.org The induction of apoptosis is often a downstream consequence of cell cycle arrest and the activation of various signaling pathways. While the precise apoptotic mechanisms for all active 2-phenylquinoline analogues have not been fully elucidated, it is a common endpoint for many cytotoxic compounds. For instance, studies on structurally related quinoxaline (B1680401) derivatives have shown that they can induce apoptosis, as evidenced by nuclear fragmentation and chromatin condensation. nih.gov The ability of 2-phenylquinoline analogues to induce apoptosis highlights their potential as effective anticancer agents.
Interaction with Microtubule Dynamics and Tubulin Polymerization
Certain analogues of this compound have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making them promising candidates for anticancer therapies. nih.govmdpi.com Microtubules are dynamic polymers of αβ-tubulin heterodimers and are essential components of the cytoskeleton, playing a key role in the formation of the mitotic spindle during cell division. mdpi.comyoutube.com Compounds that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to programmed cell death (apoptosis). mdpi.comnih.gov
A novel series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov One particular compound, 7b , exhibited potent cytotoxic effects against SK-OV-3 (ovarian cancer) and HCT116 (colon cancer) cell lines with IC₅₀ values of 0.5 µM and 0.2 µM, respectively. nih.gov The mechanism of action for these compounds is directly linked to their ability to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site on tubulin. nih.gov This was confirmed through immunofluorescence studies, which showed that these compounds disrupt the assembly of the mitotic spindle, and through flow cytometry, which revealed an arrest of the cell cycle in the G2/M phase. nih.gov Molecular docking simulations further supported the interaction of compound 7b with the colchicine binding site. nih.gov
Similarly, other quinoline-based compounds, such as certain quinoline sulfonamide derivatives, have been found to inhibit tubulin polymerization. mdpi.com For instance, compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) strongly inhibited tubulin assembly with an IC₅₀ of 6.74 µM and showed potent anti-proliferative effects on HeLa cells. mdpi.com These findings highlight that the quinoline scaffold is a valuable pharmacophore for developing new agents that target microtubule dynamics. nih.govmdpi.com
Modulation of Oncogenic Signaling Pathways
The anticancer effects of quinoline derivatives are not limited to microtubule disruption. They also involve the modulation of various oncogenic signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. While direct studies on this compound's effect on specific signaling pathways are not detailed in the provided results, the broader class of quinoline and quinazoline (B50416) derivatives is known to interact with these pathways.
For example, some tubulin inhibitors can dually target other critical cellular processes. An isocombretastatin A analog, CC-5079 , not only inhibits tubulin polymerization but also diminishes the activity of phosphodiesterase type 4 (PDE4), which can affect signaling pathways involving cyclic AMP (cAMP). nih.gov Furthermore, some dual inhibitors have been developed to target both tubulin and vascular endothelial growth factor receptor 2 (VEGFR-2) kinase, a key player in angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov This dual-action approach provides a synergistic antitumor response by simultaneously inhibiting tumor cell division and the tumor's blood supply.
The ability of quinoline-based compounds to induce cell cycle arrest, as seen with the 2-phenylquinoline-4-carboxamide derivatives that cause G2/M phase arrest, is a direct consequence of modulating the signaling pathways that control cell cycle progression. nih.gov The disruption of the mitotic spindle triggers checkpoint proteins that halt the cell cycle, preventing cancer cells from completing division. nih.gov
Topoisomerase I Inhibitory Activity
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. nih.govnih.gov Topoisomerase I (Topo I) creates transient single-strand breaks in the DNA to allow it to unwind. nih.gov Inhibitors of this enzyme trap the covalent complex formed between Topo I and DNA, leading to lethal double-strand breaks when the replication fork collides with this trapped complex, ultimately causing cell death. nih.govnih.gov
While direct evidence for this compound is limited, its structural analogues, specifically pyrazolo[4,3-f]quinoline derivatives, have been evaluated for their ability to inhibit Topo I. mdpi.com In one study, two chromeno-pyrazoloquinoline analogues, 2E and 2P , were tested for their effects on Topo I and Topo IIα. mdpi.com Both compounds were found to be weak inhibitors of Topo I's catalytic activity compared to the well-known inhibitor camptothecin. mdpi.com However, compound 2E demonstrated strong inhibitory activity against topoisomerase IIα, an enzyme that creates double-strand DNA breaks. mdpi.com
In a different study, 4-amino-2-phenylquinazolines were designed as bioisosteres of known Topo I inhibitors. nih.gov The compound 4-cyclohexylamino-2-phenylquinazoline (7h) showed potent Topo I inhibitory activity and strong cytotoxicity. nih.gov The study found a direct correlation between the Topo I inhibitory activity and the cytotoxicity of these quinazoline analogues, suggesting that Topo I is their primary target. nih.gov Molecular modeling indicated that these compounds act as DNA intercalators within the DNA-Topo I complex, stabilizing it and preventing the re-ligation of the DNA strand. nih.govnih.gov
| Compound Class | Specific Analogue | Target Enzyme | Activity | Reference |
| Pyrazolo[4,3-f]quinolines | 2E | Topoisomerase I | Weak Inhibition | mdpi.com |
| Pyrazolo[4,3-f]quinolines | 2P | Topoisomerase I | Weak Inhibition | mdpi.com |
| Pyrazolo[4,3-f]quinolines | 2E | Topoisomerase IIα | Strong Inhibition | mdpi.com |
| 4-Amino-2-phenylquinazolines | 7h | Topoisomerase I | Potent Inhibition | nih.gov |
Antiviral Properties and Viral Enzyme Inhibition
The quinoline scaffold is a key feature in several compounds exhibiting broad-spectrum antiviral activities, including against human coronaviruses.
Efficacy Against Human Coronaviruses
Analogues of this compound have demonstrated significant potential as inhibitors of human coronaviruses (HCoVs), including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.govacs.orgnih.gov A study focusing on 2-phenylquinoline (2-PhQ) derivatives identified several compounds with low micromolar activity against SARS-CoV-2 replication. nih.gov These compounds were selected from a larger library based on their ability to inhibit the virus in a phenotypic screening assay. nih.gov
Further optimization led to derivatives with improved efficacy and lower cytotoxicity. nih.gov The most promising of these compounds were also tested against other human coronaviruses, HCoV-229E and HCoV-OC43, and showed broad-spectrum activity, with EC₅₀ values ranging from 0.2 to 9.4 μM against HCoV-229E and 0.6 to 7.7 μM against HCoV-OC43. acs.org For instance, compound 8k emerged as a particularly potent analogue against both SARS-CoV-2 and HCoV-229E. acs.org Another study synthesized new quinoline-morpholine hybrids and found they had pronounced inhibitory profiles against SARS-CoV-2, with EC₅₀ values as low as 1.5 µM, which is more potent than the reference drug chloroquine (B1663885) (EC₅₀ = 3.1 µM). nih.gov
Inhibition of Viral Non-Structural Proteins (e.g., nsp13 Helicase, nsp13 ATPase, RNA-dependent RNA polymerase)
The mechanism behind the antiviral activity of these quinoline derivatives involves the inhibition of key viral enzymes essential for replication. nih.govnih.gov
SARS-CoV-2 Helicase (nsp13): The nsp13 helicase is a highly conserved viral enzyme across coronaviruses, making it an attractive target for broad-spectrum antivirals. acs.orgnih.gov It uses energy from NTP hydrolysis (ATPase activity) to unwind double-stranded RNA, a critical step in viral replication. nih.govnih.gov Several 2-phenylquinoline analogues were evaluated for their ability to inhibit the helicase unwinding activity of nsp13. nih.gov While they were inactive against the independent ATPase activity, compounds 6g and 7k showed potent inhibition of the helicase unwinding function, with IC₅₀ values of 0.42 µM and 1.41 µM, respectively. nih.gov Compound 6g , which features a 6,7-dimethoxytetrahydroisoquinoline group, was highlighted for its potent activity against this highly conserved enzyme. acs.orgnih.gov
RNA-dependent RNA polymerase (RdRp): The RdRp (nsp12) is the central enzyme in the viral replication-transcription complex. nih.govacs.orgnews-medical.net A screen of 101 quinoline and quinazoline derivatives against SARS-CoV-2 RdRp identified three compounds (I-13e, I-13h, and I-13i ) with remarkable potency in inhibiting viral RNA synthesis in a cell-based assay. acs.orgbohrium.comresearchgate.net Compound I-13e was the most effective, showing strong inhibition of RdRp-driven RNA synthesis and potent activity against the replication of other coronaviruses like HCoV-OC43. bohrium.com These quinoline derivatives function as non-nucleoside inhibitors (NNIs), which often cause allosteric effects on the enzyme, disrupting its function without being incorporated into the RNA strand. news-medical.net
| Compound | Viral Target | Activity Metric | Value | Virus | Reference |
| Quinoline-morpholine hybrid | SARS-CoV-2 Replication | EC₅₀ | 1.5 ± 1.0 µM | SARS-CoV-2 | nih.gov |
| 2-PhQ Analogue 8k | HCoV-229E Replication | EC₅₀ | 0.2 - 0.7 µM | HCoV-229E | acs.org |
| 2-PhQ Analogue 6g | nsp13 Helicase (unwinding) | IC₅₀ | 0.42 µM | SARS-CoV-2 | nih.gov |
| 2-PhQ Analogue 7k | nsp13 Helicase (unwinding) | IC₅₀ | 1.41 µM | SARS-CoV-2 | nih.gov |
| Quinoline Analogue I-13e | RdRp-driven RNA synthesis | Inhibition | Strong | SARS-CoV-2 | bohrium.comresearchgate.net |
Antiprotozoal Activities and Parasite-Specific Mechanisms
The quinoline core is historically significant in the development of antiprotozoal drugs, and modern research continues to explore its potential against various parasites. ontosight.aifrontiersin.org
Derivatives of 2-phenylquinoline have shown activity against several species of Leishmania, the protozoan parasite responsible for leishmaniasis. nih.gov Research stemming from traditional Bolivian medicine identified 2-substituted quinolines as a promising source of antileishmanial compounds. nih.gov Specifically, 4-methoxy-2-phenylquinoline , found in the bark and roots of a plant, was identified as an active compound against the parasite in vitro. nih.gov
A broad study evaluating new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives found that they possessed in vitro activity against a range of protozoan parasites, including Plasmodium falciparum (malaria), Leishmania donovani (visceral leishmaniasis), and Trypanosoma brucei brucei (African sleeping sickness), with IC₅₀ values in the micromolar range. tandfonline.com The quinoline derivative 1c from this series was noted as the most promising antimalarial candidate, with a high selectivity index (ratio of cytotoxicity to antiparasitic activity) of 97 against a chloroquine-sensitive strain of P. falciparum. tandfonline.com
Other studies have investigated related heterocyclic structures. For example, 2,5-bis(4-guanylphenyl)furans, which share some structural similarities with quinoline-based compounds, were highly active against Trypanosoma rhodesiense in mouse models. nih.gov While the precise parasite-specific mechanisms for many quinoline derivatives are still under investigation, it is believed that they may act on multiple targets within the parasite, which could explain a lower tendency for the development of drug resistance. nih.gov
| Compound Class/Name | Target Protozoan | Activity Noted | Reference |
| 4-Methoxy-2-phenylquinoline | Leishmania amazonensis | Moderately active in vitro | nih.gov |
| 2,4-bis[(substituted-aminomethyl)phenyl]quinoline (1c ) | Plasmodium falciparum | Potent antimalarial (Selectivity Index: 97) | tandfonline.com |
| 2,4-bis[(substituted-aminomethyl)phenyl]quinolines | Leishmania donovani | Active in vitro (µM range) | tandfonline.com |
| 2,4-bis[(substituted-aminomethyl)phenyl]quinolines | Trypanosoma brucei brucei | Active in vitro (µM range) | tandfonline.com |
Antimalarial Activity
The 4-aminoquinoline (B48711) core is a well-established pharmacophore for antimalarial drugs, with chloroquine being a notable example. mdpi.com Research into analogues has demonstrated that modifications to the quinoline ring system can yield compounds with significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.netnih.gov While specific in vitro antimalarial data for this compound is not extensively documented in the reviewed literature, the activity of related 4-anilinoquinolines and other 4-substituted quinoline derivatives provides valuable insights.
Studies on 4-anilinoquinolines have shown that the nature of the substituent at the 4-position significantly influences antimalarial potency. Several compounds in this class exhibit activity in the low nanomolar range against various P. falciparum strains. researchgate.net The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic free heme. nih.gov It is plausible that this compound could share this mechanism.
Interactive Table: Antimalarial Activity of Selected Quinoline Analogues
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Anilinoquinoline Derivative | Chloroquine-sensitive | Low nanomolar | researchgate.net |
| 4-Anilinoquinoline Derivative | Chloroquine-resistant | Low nanomolar | researchgate.net |
| Monoquinoline (MAQ) | W2 (CQ-resistant) | 0.08 ± 0.01 | nih.gov |
Antileishmanial and Antitrypanosomal Efficacy
Leishmaniasis and trypanosomiasis are debilitating parasitic diseases caused by protozoa of the genera Leishmania and Trypanosoma, respectively. The quinoline scaffold has been explored for the development of novel antileishmanial and antitrypanosomal agents. Although direct experimental data for this compound is limited, studies on related quinazoline and 2-arylquinazoline derivatives offer a proxy for its potential efficacy.
For instance, N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated antileishmanial activity in the single-digit micromolar range. nih.gov Similarly, 2-arylquinazoline derivatives have shown promise against Trypanosoma cruzi. researchgate.net The mechanism of action for these compounds can be multifaceted, including the induction of nitric oxide (NO) and reactive oxygen species (ROS) production, which are detrimental to the parasites. researchgate.net
Interactive Table: Antiprotozoal Activity of Selected Quinoline and Quinazoline Analogues
| Compound Class | Parasite | Activity | Reference |
|---|---|---|---|
| N2,N4-Disubstituted Quinazoline-2,4-diamines | Leishmania donovani | EC50 in submicromolar to micromolar range | nih.gov |
| 2-Arylquinazoline Derivatives | Trypanosoma cruzi | Sub-micromolar activity for some derivatives | researchgate.net |
Inhibition of Cysteine Proteases in Parasites
Cysteine proteases are crucial enzymes for the survival and pathogenesis of many parasites, involved in processes such as nutrient acquisition, tissue invasion, and evasion of the host immune system. nih.govnih.gov Consequently, these enzymes are attractive targets for the development of new antiparasitic drugs. nih.gov While there is no specific data on the inhibition of parasitic cysteine proteases by this compound, the broader class of quinoline derivatives has been investigated for this purpose.
For example, certain 4-aminoquinoline derivatives have been identified as potential inhibitors of cruzain, the major cysteine protease of Trypanosoma cruzi. nih.gov The inhibition of these essential proteases can disrupt the parasite's life cycle and lead to its demise. The mechanism often involves the inhibitor binding to the active site of the enzyme, preventing its normal catalytic function.
Antioxidant Activity and Reactive Oxygen Species Modulation
The balance of reactive oxygen species (ROS) is critical for cellular homeostasis. An excess of ROS can lead to oxidative stress and cellular damage. Some quinoline derivatives have been investigated for their antioxidant properties. A study on novel 2-phenyl-quinoline analogs derivatized at the 4-position with triazoles showed that some of these compounds possess antioxidative properties. ontosight.ai
The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ontosight.ai The ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical is a measure of its antioxidant capacity. While specific data for this compound is not available, the study on its analogues suggests that the quinoline scaffold can be a platform for developing compounds with antioxidant potential.
Interactive Table: Antioxidant Activity of Selected 2-Phenylquinoline Analogues
| Compound | Assay | Result | Reference |
|---|---|---|---|
| Quinolone-triazole conjugates | DPPH radical scavenging | Showed antioxidative properties | ontosight.ai |
Structure Activity Relationship Sar Investigations of 4 Ethoxy 2 Phenylquinoline Derivatives
Influence of the 4-Alkoxy Substituent on Biological Efficacy
The substituent at the C-4 position of the 2-phenylquinoline (B181262) core, particularly the alkoxy group, plays a pivotal role in modulating biological activity. The nature, size, and length of this substituent can significantly impact the compound's interaction with biological targets.
Research into 4-alkoxy-2-arylquinolines as potential anticancer agents targeting Topoisomerase I (TOP1) has provided specific insights. nih.govnih.gov A study comparing different alkoxy linkers at the C-4 position revealed that a propyl linker generally conferred greater potency than an ethyl linker. For instance, compounds with a propyl linker (e.g., 14e-h ) showed significantly improved growth inhibitory activity against a panel of 59 cancer cell lines compared to their ethyl linker counterparts (14a-d ). nih.gov This suggests that the length of the alkoxy chain is a critical determinant of efficacy, potentially by allowing for more optimal positioning within the target's binding site.
In a different context, studies on 14-alkoxymorphinans, while a different molecular scaffold, reinforce the principle that the character of the alkoxy group is crucial. nih.gov In that series, opioid receptor binding affinity was found to be sensitive to the nature and length of the substituent at position 14. nih.gov Similarly, for 4-alkoxy-2-phenylquinolines developed as antiplatelet agents, the presence of specific alkoxy derivatives was key to their potent activity. nih.gov For example, converting a 4-hydroxy group to various alkoxy groups, including ethoxycarbonylmethoxy and ethoxycarbonylbutoxy, resulted in compounds with strong antiplatelet effects. nih.gov
Table 1: Influence of C-4 Linker Length on Anticancer Activity Data sourced from studies on 4-alkoxy-2-arylquinolines. nih.gov
| Compound Series | C-4 Linker | C-2 Substituent | Mean % Growth Inhibition (GI%) at 10 µM |
| 14a-d | Ethyl | p-Chlorophenyl | 3–17% |
| 14e-h | Propyl | p-Chlorophenyl | 62–65% |
| 14i-l | Ethyl | p-Trifluoromethylphenyl | 13–34% |
| 14m-p | Propyl | p-Trifluoromethylphenyl | Potent (sub-micromolar GI50) |
Impact of Substitutions on the 2-Phenyl Ring Moiety
The phenyl ring at the C-2 position of the quinoline (B57606) core is a primary site for modification to alter biological activity. Substituents on this ring can influence the molecule's electronic properties, steric profile, and ability to form specific interactions with target receptors.
In the development of anticancer 4-alkoxy-2-arylquinolines, substitutions on the 2-phenyl ring were shown to be critical. nih.govnih.gov For example, replacing a para-chloro substituent with a para-trifluoromethyl (CF₃) group on the phenyl ring, in combination with an ethyl linker at C-4, led to a slight enhancement in anticancer activity. nih.gov However, the most potent compounds in the series featured a p-substituted phenyl at C-2 combined with a longer propyl linker at C-4. nih.govnih.gov This indicates a synergistic relationship between the substitutions at the C-2 and C-4 positions.
The position of the substituent also matters. Work on related quinazoline (B50416) structures showed that an o,o-dimethoxyphenyl group at the C-2 position increased activity, highlighting the importance of the substitution pattern. mdpi.com For quinolines themselves, the introduction of a heteroaryl substituent at C-2 has been noted to increase lipophilicity and DNA binding, which are desirable for enhancing anticancer properties. biointerfaceresearch.com The replacement of the phenyl ring with other aromatic or even saturated systems is a common strategy to modulate physicochemical properties and explore new binding interactions. nih.gov
Table 2: Effect of 2-Phenyl Ring Substitution on Anticancer Activity Data compiled from research on 4-alkoxy-2-arylquinolines. nih.gov
| Compound Series | C-2 Phenyl Substituent | C-4 Linker | General Anticancer Activity |
| 14a-d | p-Chlorophenyl | Ethyl | Low |
| 14i-l | p-Trifluoromethylphenyl | Ethyl | Slightly Enhanced |
| 14e-h | p-Chlorophenyl | Propyl | Significant Improvement |
| 14m-p | p-Trifluoromethylphenyl | Propyl | Most Potent in Series |
Effects of Modifications on the Quinoline Core (e.g., C-5, C-6, C-7, C-8 Positions)
Research has shown that substitutions at the C-5 position can be beneficial. For instance, 5-ethyl-4-methoxy-2-phenylquinoline and 4-ethoxy-5-ethyl-2-phenylquinoline were identified as potent antiplatelet agents, suggesting that a small alkyl group at C-5 is well-tolerated and can contribute to high efficacy. nih.gov Furthermore, some studies indicate that a methyl group at the C-5 position of a quinoline derivative can result in more potent anticancer activity compared to substitution at the C-6 position. biointerfaceresearch.com
Substitutions at the C-6 and C-7 positions have also been explored. The development of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as Topoisomerase I inhibitors highlights the utility of methoxy (B1213986) groups at these positions. nih.govnih.gov These substitutions can alter the electronic nature of the quinoline ring and may provide additional hydrogen bonding opportunities with the biological target. The C-8 position is also a key site for modification. The 8-aminoquinoline (B160924) scaffold is a well-known directing group in synthetic chemistry and a component of many bioactive compounds, indicating that functionalization at this position can be a fruitful strategy for developing new derivatives. researchgate.net
Table 3: Impact of Quinoline Core Modifications on Bioactivity
| Position of Modification | Substituent | Resulting Compound/Class | Observed Biological Activity | Reference |
| C-5 | Ethyl | 5-Ethyl-4-methoxy-2-phenylquinoline | Potent Antiplatelet | nih.gov |
| C-5 | Methyl | C-5 methyl quinoline derivatives | Potent Anticancer | biointerfaceresearch.com |
| C-6, C-7 | Dimethoxy | 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines | Topoisomerase I Inhibition | nih.govnih.gov |
| C-7 | Bromine | 7-Bromo-quinoline-5,8-dione | Chemical handle for further synthesis | mdpi.com |
| C-8 | Amino | 8-Aminoquinoline derivatives | Common bioactive scaffold | researchgate.net |
Development of Pharmacophores for Target-Specific Activities
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Developing such models is a key strategy in rational drug design, enabling virtual screening and the optimization of lead compounds. dovepress.com
For 4-ethoxy-2-phenylquinoline derivatives, a pharmacophore model would be constructed based on the SAR data from active compounds. For example, in designing Topoisomerase I (TOP1) inhibitors, researchers based their synthesis of 4-alkoxy-2-arylquinolines on the known structural features required to stabilize the TOP1-DNA cleavage complex. nih.govnih.gov This implies a pharmacophore consisting of specific hydrogen bond donors/acceptors, hydrophobic regions, and aromatic features arranged in a precise geometry.
A hypothetical pharmacophore for a potent 4-alkoxy-2-phenylquinoline derivative might include:
A Hydrophobic Aromatic Feature: Corresponding to the 2-phenyl ring, likely with specific locations for electron-withdrawing or -donating groups.
A Hydrogen Bond Acceptor: The nitrogen atom within the quinoline ring.
A Flexible Hydrophobic/Polar Linker: The 4-alkoxy chain, where optimal length (e.g., propyl) is critical.
Additional Features on the Quinoline Core: Such as hydrogen bond donors/acceptors or hydrophobic groups at positions C-5, C-6, or C-7 to enhance target binding and selectivity.
Pharmacophore models can be generated from a set of active ligands (ligand-based) or from the crystal structure of the target protein's binding site (structure-based). dovepress.comnih.gov Such models have been successfully developed for structurally related compounds like 4-phenylquinazolines, guiding the synthesis of potent ligands. ebi.ac.uk
Correlation of Physicochemical Parameters with Bioactivity
The biological activity of a compound is not solely dependent on its structural features but is also governed by its physicochemical properties, such as lipophilicity and steric hindrance. These parameters affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to fit into a target's binding pocket. nih.govresearchgate.net
Lipophilicity , often expressed as logP or logD, is a critical parameter. nih.gov For quinoline derivatives, increasing lipophilicity can enhance certain biological activities. For example, introducing a heteroaryl group at the C-2 position was found to increase lipophilicity and DNA binding, leading to improved anticancer effects. biointerfaceresearch.com However, excessively high lipophilicity can lead to poor solubility, increased metabolic breakdown, and off-target toxicity. nih.gov Therefore, a balance must be struck. The modifications described in previous sections—such as changing the length of the 4-alkoxy chain or adding polar groups to the phenyl ring—are key strategies for optimizing lipophilicity. Replacing a phenyl ring with a saturated bioisostere is another technique used to reduce lipophilicity while aiming to retain bioactivity. nih.gov
Steric Hindrance refers to the spatial arrangement of atoms and how it affects a molecule's ability to interact with a receptor. The size and shape of substituents on the this compound scaffold are crucial. The observation that a propyl linker at C-4 is superior to an ethyl linker suggests a specific spatial requirement in the target binding site. nih.gov Similarly, the substitution pattern on the 2-phenyl ring (ortho, meta, para) dictates the orientation of the substituent and can either facilitate or hinder the optimal binding pose. Large, bulky substituents may prevent the molecule from entering a narrow binding cleft, while smaller groups may not provide sufficient van der Waals interactions to ensure high-affinity binding.
Computational Chemistry and in Silico Modeling for 4 Ethoxy 2 Phenylquinoline Research
Molecular Docking Simulations for Predicting Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as 4-Ethoxy-2-phenylquinoline, and a protein target.
While specific molecular docking studies on this compound are not widely available in the reviewed literature, extensive research has been conducted on structurally related quinoline (B57606) derivatives, providing a framework for understanding its potential interactions. For instance, studies on 2-phenylquinoline-4-carboxamide (B4668241) derivatives have shown their potential as tubulin polymerization inhibitors. nih.gov Molecular docking analysis of these compounds revealed interactions at the colchicine (B1669291) binding site of tubulin. nih.gov
In a different study, 2-phenylquinoline (B181262) derivatives were investigated as potential inhibitors of SARS-CoV-2. acs.org Docking studies suggested that these compounds could bind to the viral helicase nsp13. acs.org Similarly, 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives were docked into the active sites of DNA gyrase A and B, showing promise as antibacterial agents. nih.gov
The general approach involves preparing the 3D structure of the ligand and the protein receptor. The ligand is then placed in the binding site of the protein, and various orientations are sampled. A scoring function is used to estimate the binding affinity for each pose. For example, in a study of novel quinoline derivatives, docking was performed using the Glide module of the Schrödinger suite, and binding energies were calculated in kcal/mol. nih.gov
Table 1: Example of Molecular Docking Data for Related Quinoline Derivatives
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| Pyrimidine-containing quinoline derivative (Compound 4) | HIV Reverse Transcriptase | -10.67 | Not specified | nih.gov |
| 2H-thiopyrano[2,3-b]quinoline derivative | CB1a | -5.3 to -6.1 | ILE-8, LYS-7, VAL-14, PHE-15, TRP-12, GLU-9 | nih.gov |
| (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide (6c) | Aurora A kinase | -8.20 | Arg 137, Thr 217, Lys 162, Ala 213 | orientjchem.org |
Density Functional Theory (DFT) Applications in Conformational Analysis and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the geometric, electronic, and spectroscopic properties of molecules.
For quinoline derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to optimize the molecular geometry and determine the lowest energy conformation. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles.
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
While specific DFT data for this compound is limited, a study on a related quinoline derivative, 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one, used DFT to analyze its tautomeric forms and reactivity. nih.gov The study calculated thermodynamic parameters and discussed global descriptors and electrostatic potential. nih.gov
Table 2: Hypothetical DFT-Calculated Properties for a Quinoline Derivative
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.
The development of a QSAR model involves several steps:
Data Set Collection: A series of compounds with known biological activities are collected.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Building: Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
QSAR studies have been successfully applied to various classes of quinoline derivatives. For example, a 3D-QSAR study on tetrahydroquinoline derivatives as LSD1 inhibitors used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build predictive models. mdpi.com These models helped in designing new derivatives with potentially improved activity. mdpi.com Another QSAR study on quinazoline (B50416) analogues as tyrosine kinase (erbB-2) inhibitors identified key descriptors like SaaOE-Index and SsClE-index that influence the inhibitory activity. nih.gov
Although a specific QSAR model for this compound was not found, the principles can be applied to predict its activity based on a relevant dataset of quinoline compounds.
Table 3: Key Parameters in a QSAR Study of Quinazoline Derivatives as erbB-2 Inhibitors
| Parameter | Value | Description |
|---|---|---|
| r² (training set) | 0.956 | Coefficient of determination for the training set |
| q² (cross-validation) | 0.915 | Cross-validated correlation coefficient |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
ADME properties determine the fate of a drug in the body. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles.
Several online platforms and software, such as SwissADME and preADMET, can predict a range of ADME parameters for a given molecule. nih.govbiorxiv.org These predictions are based on the compound's structure and physicochemical properties.
For this compound, key ADME parameters can be predicted:
Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.
Distribution: Plasma protein binding and volume of distribution.
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Excretion: Prediction of the route and rate of elimination from the body.
Studies on other quinoline derivatives have utilized these tools. For instance, in a study of 2-phenyl quinoline-4-carboxamide derivatives, in silico ADME properties were calculated, showing that most compounds obeyed Lipinski's rule of five. researchgate.net Another study on benzodioxin pyrazoline derivatives used SwissADME to predict properties like oral absorption. biointerfaceresearch.com
Table 4: Predicted ADME Properties for a Representative Quinoline Derivative
| ADME Parameter | Predicted Value/Classification | Tool/Method |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | BOILED-Egg model (SwissADME) |
| Blood-Brain Barrier (BBB) Permeation | No | BOILED-Egg model (SwissADME) |
| P-glycoprotein Substrate | Yes | SwissADME |
| CYP1A2 Inhibitor | Yes | SwissADME |
Predictive Toxicology and Drug-Likeness Assessment via Computational Methods
Predictive toxicology aims to identify potential toxicities of a compound before it is tested in animals or humans. Computational models can predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and cardiotoxicity.
Drug-likeness is a qualitative concept used to assess whether a compound has properties that would make it a likely drug candidate. This is often evaluated using rules like Lipinski's rule of five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
For this compound, various computational tools can be used to assess its toxicological profile and drug-likeness. For example, the ToxCast program provides data on the potential for a chemical to disrupt biological pathways. epa.gov Other platforms can predict potential adverse outcomes like hepatotoxicity and mutagenicity (e.g., the Ames test).
In a study on 2-phenyl quinoline-4-carboxamide derivatives, drug-likeness was evaluated, and it was found that the synthesized compounds were likely to be orally active. researchgate.net In another study, cytotoxicity of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives was evaluated against cancer cell lines, revealing high toxicity to these cells, which is a desired trait for anticancer agents. nih.gov
Table 5: Drug-Likeness and Toxicity Prediction for a Hypothetical Compound
| Parameter | Predicted Outcome | Significance |
|---|---|---|
| Lipinski's Rule of Five | Pass | Good oral bioavailability is likely |
| Ghose Filter | Pass | Favorable drug-like properties |
| Veber Filter | Pass | Good oral bioavailability is likely |
| Egan Filter | Pass | Good oral bioavailability is likely |
| Ames Mutagenicity | Non-mutagen | Low risk of causing genetic mutations |
Q & A
Q. How to address reproducibility challenges in quinoline-based drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
